molecular formula C13H28OSi B11876496 (1R,2S,4R)-2-Ethyl-4-(3-(trimethylsilyl)propyl)cyclopentanol

(1R,2S,4R)-2-Ethyl-4-(3-(trimethylsilyl)propyl)cyclopentanol

Katalognummer: B11876496
Molekulargewicht: 228.45 g/mol
InChI-Schlüssel: RZHWNDPSJLICDU-FRRDWIJNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2S,4R)-2-Ethyl-4-(3-(trimethylsilyl)propyl)cyclopentanol is a chiral cyclopentanol derivative. This compound is characterized by its unique stereochemistry and the presence of a trimethylsilyl group, which imparts specific chemical properties and reactivity. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,4R)-2-Ethyl-4-(3-(trimethylsilyl)propyl)cyclopentanol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone, which undergoes a series of reactions to introduce the ethyl and trimethylsilylpropyl groups.

    Grignard Reaction: A Grignard reagent, such as ethylmagnesium bromide, is used to introduce the ethyl group at the 2-position of the cyclopentanone.

    Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired (1R,2S,4R) stereoisomer.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves:

    Large-Scale Grignard Reaction: Conducted in industrial reactors with precise control over temperature and reagent addition.

    Automated Hydrosilylation: Utilizing automated systems to ensure consistent introduction of the trimethylsilyl group.

    Chiral Resolution Techniques: Employing advanced chromatographic methods for efficient separation of the desired stereoisomer.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2S,4R)-2-Ethyl-4-(3-(trimethylsilyl)propyl)cyclopentanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of 2-ethyl-4-(3-(trimethylsilyl)propyl)cyclopentanone.

    Reduction: Formation of 2-ethyl-4-(3-(trimethylsilyl)propyl)cyclopentane.

    Substitution: Formation of 2-ethyl-4-(3-(trimethylsilyl)propyl)cyclopentanol derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

(1R,2S,4R)-2-Ethyl-4-(3-(trimethylsilyl)propyl)cyclopentanol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of (1R,2S,4R)-2-Ethyl-4-(3-(trimethylsilyl)propyl)cyclopentanol involves its interaction with specific molecular targets. The compound’s hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R,2S,4r)-1,2,4-Triphenylcyclopentane-1,2-diol: A chiral cyclopentane derivative used in polymerization reactions.

    (1R,2S,4r)-4-(2-methoxyphenyl)-1,2-diphenylcyclopentane-1,2-diol: Another chiral cyclopentane derivative with applications in organic synthesis.

Uniqueness

(1R,2S,4R)-2-Ethyl-4-(3-(trimethylsilyl)propyl)cyclopentanol is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound in various chemical and biological applications.

Eigenschaften

Molekularformel

C13H28OSi

Molekulargewicht

228.45 g/mol

IUPAC-Name

(1R,2S,4R)-2-ethyl-4-(3-trimethylsilylpropyl)cyclopentan-1-ol

InChI

InChI=1S/C13H28OSi/c1-5-12-9-11(10-13(12)14)7-6-8-15(2,3)4/h11-14H,5-10H2,1-4H3/t11-,12+,13-/m1/s1

InChI-Schlüssel

RZHWNDPSJLICDU-FRRDWIJNSA-N

Isomerische SMILES

CC[C@H]1C[C@H](C[C@H]1O)CCC[Si](C)(C)C

Kanonische SMILES

CCC1CC(CC1O)CCC[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.